7-Hydroxy-4-methoxymethylcoumarin

Solubility Assay Development Bioconjugation

Traditional fluorescent probes like 4-methylumbelliferone suffer limited aqueous solubility, compromising physiological assays. 7-Hydroxy-4-methoxymethylcoumarin (7-HMMC) solves this with 31,160 mg/L water solubility and logP 1.645, eliminating organic co-solvents. • Less-potent 17β-HSD3 control (IC50 5,000 nM vs. 1,900 nM for 4-MU) enabling clear hit triage. • Methoxymethyl ether handle permits selective deprotection to hydroxymethyl for downstream diversification. • High-purity solid; ships globally with full analytical documentation.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 157101-77-4
Cat. No. B115285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-4-methoxymethylcoumarin
CAS157101-77-4
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOCC1=CC(=O)OC2=C1C=CC(=C2)O
InChIInChI=1S/C11H10O4/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5,12H,6H2,1H3
InChIKeyPRVOZGKAZHXKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-4-methoxymethylcoumarin (CAS 157101-77-4): Procurement-Relevant Overview of a Hydroxycoumarin Derivative


7-Hydroxy-4-methoxymethylcoumarin (7-HMMC) is a synthetic 7-hydroxycoumarin derivative bearing a methoxymethyl substituent at the 4-position. This compound is characterized by a core benzopyran-2-one structure with a molecular weight of 206.19 g/mol and an estimated logP of 1.645, indicating moderate lipophilicity . As a member of the hydroxycoumarin class, it shares the fluorescent properties common to many coumarin derivatives, making it potentially useful as a spectroscopic probe or marker in analytical applications [1].

Why 7-Hydroxy-4-methoxymethylcoumarin Cannot Be Interchanged with Other 7-Hydroxycoumarins


Substitution patterns on the coumarin scaffold significantly influence physicochemical properties, biological activity, and assay compatibility. The 4-methoxymethyl group in 7-HMMC confers distinct solubility and lipophilicity profiles compared to common analogs like 7-hydroxy-4-methylcoumarin (4-methylumbelliferone, 4-MU). As demonstrated in supercritical CO2 solubility studies, substitution at the C-4 position tends to reduce solubility more than substitution at C-7, but the specific nature of the substituent—a methoxymethyl versus a methyl group—can invert this trend, leading to dramatically different aqueous solubility [1]. Consequently, generic substitution without experimental validation may compromise assay performance, bioavailability predictions, or downstream synthetic utility.

Quantitative Differentiation of 7-Hydroxy-4-methoxymethylcoumarin vs. Closest Analogs


Enhanced Aqueous Solubility vs. 4-Methylumbelliferone (4-MU)

7-Hydroxy-4-methoxymethylcoumarin exhibits substantially higher predicted aqueous solubility compared to the widely used analog 4-methylumbelliferone (4-MU). While 4-MU is practically insoluble in water (<1 mg/mL for the free acid, ~50 mg/mL for the sodium salt), 7-HMMC shows an estimated water solubility of 31,160 mg/L at 25°C based on its log Kow of 0.81 . This difference of at least two orders of magnitude directly addresses the common limitation of poor aqueous compatibility in coumarin-based assays.

Solubility Assay Development Bioconjugation

Reduced 17β-HSD3 Inhibitory Potency vs. 4-Methylumbelliferone

In a head-to-head comparison of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibition, 7-hydroxy-4-methoxymethylcoumarin (7-HMMC) is approximately 2.6-fold less potent than 4-methylumbelliferone (4-MU). 7-HMMC exhibited an IC50 of 5.0 µM (5,000 nM) against human 17β-HSD3 expressed in HeLa cells [1], whereas 4-MU demonstrated an IC50 of 1.9 µM under comparable assay conditions [2].

Enzyme Inhibition 17β-HSD3 Prostate Cancer

Moderate Lipophilicity Adjustment vs. 4-Methylumbelliferone

7-Hydroxy-4-methoxymethylcoumarin possesses a slightly lower predicted logP (1.645) compared to 4-methylumbelliferone, which has a logP of approximately 1.90 . This 0.25 log unit reduction translates to a modest but quantifiable decrease in lipophilicity, suggesting improved aqueous compatibility and potentially altered membrane permeability characteristics.

Lipophilicity LogP Drug Design

Optimal Application Scenarios for 7-Hydroxy-4-methoxymethylcoumarin Based on Verified Differentiation


Aqueous-Phase Fluorescent Probe Development

Leveraging its estimated 31,160 mg/L water solubility, 7-HMMC is uniquely suited for designing fluorescent probes or enzyme substrates that must function in purely aqueous environments without organic co-solvents. This property is critical for assays requiring physiological conditions or for in vivo imaging applications where DMSO or ethanol can confound results. The compound's fluorescence characteristics, while not fully characterized in primary literature, are expected to be similar to other 7-hydroxycoumarins, making it a drop-in replacement for 4-MU in aqueous assays where solubility is a limiting factor.

17β-HSD3 Inhibitor Control with Reduced Off-Target Activity

In studies investigating 17β-HSD3 as a therapeutic target for prostate cancer or other androgen-related disorders, 7-HMMC serves as an ideal less-potent control compound. With an IC50 of 5,000 nM, it provides a measurable but significantly attenuated inhibitory signal compared to 4-MU (IC50 1,900 nM), allowing researchers to establish concentration-response curves and assess selectivity windows. This is particularly valuable in screening cascades where distinguishing between potent and weak inhibitors is essential for hit triage.

Synthetic Intermediate for Derivatization

The presence of a primary alcohol precursor masked as a methoxymethyl ether makes 7-HMMC a versatile building block for further functionalization. The methoxymethyl group can be selectively cleaved under mild acidic conditions to reveal a hydroxymethyl group, which can then be elaborated into esters, ethers, or clickable handles. This synthetic utility, combined with the compound's moderate logP and high aqueous solubility, positions it as a strategic starting material for generating focused libraries of coumarin-based probes or drug candidates.

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